

# No Public Data Available on Synergistic Use of SMIP-031

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SMIP-031  |           |
| Cat. No.:            | B15577397 | Get Quote |

Initial investigations into the therapeutic agent **SMIP-031** have revealed no publicly available data on its synergistic effects with other therapeutic agents. The compound, identified as a PPM1A (Protein Phosphatase, Mg2+/Mn2+ dependent 1A) activator, is currently in the preclinical stage of development for the treatment of tuberculosis.

**SMIP-031** is being developed by Nanjing University of Chinese Medicine and its research and development status is preclinical, focusing on infectious diseases[1]. Due to its early stage of development, comprehensive studies on combination therapies, which are typically conducted in later preclinical or clinical phases, do not appear to have been published in peer-reviewed literature.

Searches for "SMIP-031" in combination with terms such as "synergy," "combination therapy," and "cancer" did not yield any relevant results detailing its use with other drugs. The initial search results were confounded by similarly named compounds, such as "SMIP 004," which is an SKP2 (S-phase kinase-associated protein 2) inhibitor investigated for its potential in treating prostate and breast cancer. However, SMIP 004 is a distinct molecule from SMIP-031.

The request for a detailed comparison guide, including quantitative data from experimental studies, detailed methodologies, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of the necessary scientific literature. Further research and clinical progression of **SMIP-031** will be required before such data becomes available.

For researchers and drug development professionals interested in the field of therapeutic synergies, numerous studies exist for other compounds. For example, combination therapies



are a cornerstone of modern cancer treatment, with extensive research into the synergistic effects of various drug classes, including chemotherapy, targeted therapy, and immunotherapy. However, specific data relating to **SMIP-031** in this context is not yet available.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SMIP-031 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [No Public Data Available on Synergistic Use of SMIP-031]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577397#smip-031-synergy-with-other-therapeutic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com